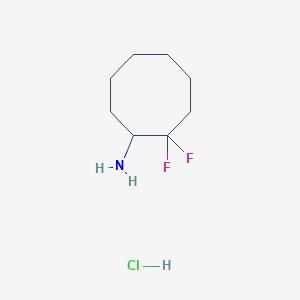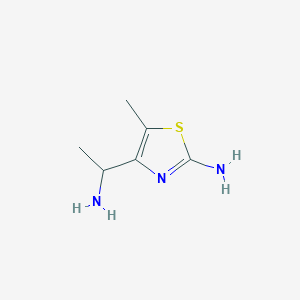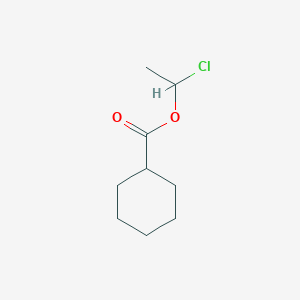
1-Chloroethyl Cyclohexanecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Chloroethyl Cyclohexanecarboxylate is a chemical compound with the molecular formula C9H15ClO2 . It’s an ester derived from cyclohexanecarboxylic acid .
Molecular Structure Analysis
The molecule contains a total of 27 bonds. There are 12 non-H bonds, 1 multiple bond, 3 rotatable bonds, 1 double bond, 1 six-membered ring, and 1 ester (aliphatic) .Physical And Chemical Properties Analysis
The physical and chemical properties of 1-Chloroethyl Cyclohexanecarboxylate are not fully detailed in the available resources. The molecular weight is 190.67 .Aplicaciones Científicas De Investigación
Carbamoylation and Protein Interaction
1-Chloroethyl cyclohexanecarboxylate has been studied for its role in the carbamoylation of amino acids, peptides, and proteins. This process involves the modification of amino groups in these biological molecules, potentially altering their properties and functions. For instance, Wheeler, Bowdon, and Struck (1975) discovered that this compound can carbamoylate alpha-amino groups of amino acids and terminal amino groups of peptides and proteins (Wheeler, Bowdon, & Struck, 1975).
Biophysical Studies
In the realm of biophysics, 1-Chloroethyl cyclohexanecarboxylate has been instrumental in understanding the interactions between drugs and biological macromolecules. Cheng et al. (1972) studied the macromolecular binding of this compound in leukemia-bearing mice, revealing significant insights into its interaction with nucleic acids and proteins (Cheng, Fujimura, Grunberger, & Weinstein, 1972).
Chemical Warfare Detection
This compound has also been utilized in the detection of chemical warfare agents. Mesilaakso and Tolppa (1996) used NMR spectroscopy to identify trace amounts of chemical warfare agents in various samples, highlighting the versatility of 1-Chloroethyl cyclohexanecarboxylate in analytical chemistry (Mesilaakso & Tolppa, 1996).
Electrophoretic Mobility Alteration
The compound's ability to modify electrophoretic mobility has been observed, suggesting its potential in biochemical applications. This was demonstrated by Wheeler et al. in their study on carbamoylation of amino acids and peptides (Wheeler, Bowdon, & Struck, 1975).
Ultrasound in Electrochemical Oxidation
Chyla et al. (1989) explored the impact of ultrasound on the electrochemical oxidation of cyclohexanecarboxylate, a related compound, shedding light on the potential for innovative chemical processing techniques (Chyla, Lorimer, Mason, Smith, & Walton, 1989).
Chemical Structure Analysis
The compound has been pivotal in the study of molecular structures, as demonstrated by Smith, Camerman, and Camerman (1978), who determined the three-dimensional structure of a related nitrosourea compound using x-ray diffraction (Smith, Camerman, & Camerman, 1978).
Inactivation of Chymotrypsin
It was also found to inactivate chymotrypsin through covalent modification, as explored by Babson, Reed, and Sinkey (1977), providing insights into enzyme interactions and potential therapeutic applications (Babson, Reed, & Sinkey, 1977).
Propiedades
IUPAC Name |
1-chloroethyl cyclohexanecarboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15ClO2/c1-7(10)12-9(11)8-5-3-2-4-6-8/h7-8H,2-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDROJQNEUPUFCP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(OC(=O)C1CCCCC1)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15ClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
58304-47-5 |
Source


|
| Record name | 1-chloroethyl cyclohexanecarboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



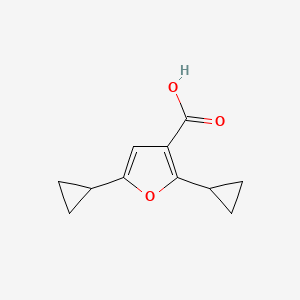
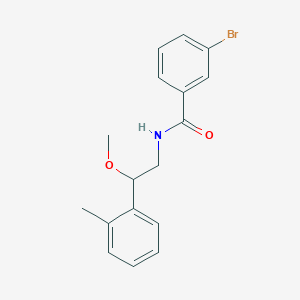

![N-(4-methylbenzo[d]thiazol-2-yl)-2-(1-tosylpiperidin-2-yl)acetamide](/img/structure/B2756182.png)

![6-Oxa-2-azaspiro[3.4]octane hemioxalate](/img/structure/B2756184.png)
![N-[1-(5-chloro-2-methoxybenzoyl)azetidin-3-yl]pyrimidin-4-amine](/img/structure/B2756185.png)

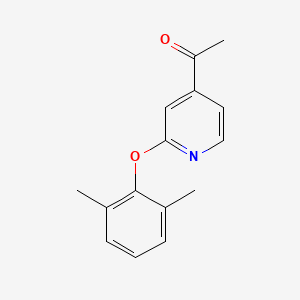
![4-cyano-N-(4,5-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2756192.png)
